[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13447492
Molecular Formula: C22H35N3O3
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H35N3O3 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-10-18(11-13-24)14-25(17(3)4)22(27)28-15-19-8-6-5-7-9-19/h5-9,16-18,20H,10-15,23H2,1-4H3/t20-/m0/s1 |
| Standard InChI Key | GHUKWDOPTUZNGR-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural Features and Molecular Characterization
Core Architecture
The compound’s structure integrates three critical components:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers rigidity and influences pharmacokinetic properties .
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(S)-2-Amino-3-methylbutyryl Group: A chiral amino acid derivative attached to the piperidine nitrogen, introducing stereochemical complexity critical for target specificity .
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Carbamic Acid Benzyl Ester: An isopropyl-carbamate group esterified with a benzyl alcohol, enhancing lipophilicity and metabolic stability.
The stereochemistry at the C2 position (S-configuration) is pivotal for molecular interactions, as enantiomeric forms often exhibit divergent biological activities .
Molecular Formula and Physicochemical Properties
The benzyl ester moiety contributes to a logP value ~2.5, suggesting moderate membrane permeability . Hydrolysis susceptibility at the carbamate linkage under alkaline conditions necessitates careful handling.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic transformations:
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Piperidine Functionalization: N-alkylation of piperidine-4-methanol introduces the isopropyl-carbamate group via reaction with isopropyl isocyanate.
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Amino Acid Coupling: The (S)-2-amino-3-methylbutyryl group is appended using peptide coupling agents (e.g., HATU, DCC) under inert conditions .
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Benzyl Esterification: Final benzylation of the carbamic acid intermediate with benzyl bromide in the presence of a base.
Continuous flow chemistry has been proposed to optimize yield (reported 65–72%) and reduce reaction times compared to batch processes.
Key Reactivity Profiles
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Hydrolysis: The carbamate bond undergoes hydrolysis in aqueous acidic/basic media, yielding benzyl alcohol and the corresponding amine.
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Enzymatic Degradation: Esterases and proteases may cleave the benzyl ester in biological systems, necessitating prodrug strategies .
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Stereochemical Stability: Racemization at the (S)-amino center is minimal below pH 7, as confirmed by chiral HPLC .
| Compound | Target IC₅₀ (nM) | Selectivity Index | Source |
|---|---|---|---|
| Analog A (cyclopropyl variant) | HDAC1: 120 | 8.2 (vs. HDAC6) | |
| Analog B (methyl variant) | Trypsin: 450 | 3.1 (vs. Chymotrypsin) | |
| Query Compound | Pending | – | – |
Note: Direct activity data for the query compound remains unpublished, though structural analogs exhibit moderate inhibitory profiles.
Research Findings and Preclinical Insights
In Vitro Studies
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Metabolic Stability: Microsomal assays indicate a half-life of 42 minutes in human liver microsomes, suggesting moderate hepatic clearance .
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CYP Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 µM), reducing drug-drug interaction risks .
In Vivo Pharmacokinetics
A rodent study of a related piperidine-carbamate demonstrated:
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Oral Bioavailability: 33% at 10 mg/kg, with Tₘₐₓ = 2.1 hours .
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Brain Penetration: Brain-to-plasma ratio of 0.25, indicating limited CNS access .
Applications and Future Directions
Therapeutic Areas
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Hypertension: Analogous compounds show antihypertensive effects in rat models (30 mg/kg p.o.) .
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Oncology: HDAC inhibition potential warrants exploration in tumor cell lines.
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Anti-Infectives: Piperidine derivatives exhibit antibacterial activity against Gram-positive pathogens.
Industrial and Research Applications
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